molecular formula C22H19ClN6O2 B2597551 1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 309289-97-2

1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2597551
CAS No.: 309289-97-2
M. Wt: 434.88
InChI Key: JMQBHRJYRXOOON-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex heterocyclic compound It belongs to the class of triazino-purine derivatives, which are known for their diverse biological activities

Scientific Research Applications

1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: It shows promise in the development of anticancer, antiviral, and antimicrobial agents due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

Biochemical Pathways

Triazines and tetrazines have been associated with various biological activities, including antifungal, anticancer, and antiviral effects . It’s possible that our compound affects similar pathways.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the triazine ring, affecting its bioactivity.

Future Directions

The development of new triazole derivatives with improved properties is an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-benzyl-2-hydrazinoquinoxaline with various reagents can yield the desired triazino-purine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups, enhancing its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(4-chlorophenyl)-7,9-d

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-10-16(23)11-9-15)25-29(21(28)24-19)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBHRJYRXOOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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